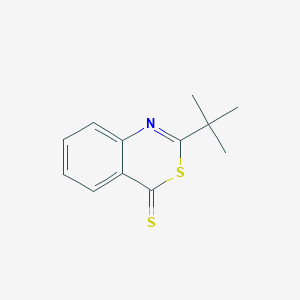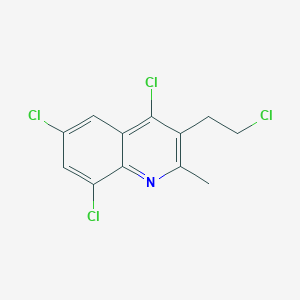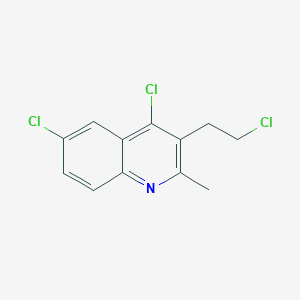
2-tert-butyl-4H-3,1-benzothiazine-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-butyl-4H-3,1-benzothiazine-4-thione, also known as riluzole, is a neuroprotective drug that has been used for the treatment of amyotrophic lateral sclerosis (ALS) and other neurological disorders. It was first approved by the US Food and Drug Administration (FDA) in 1995 for the treatment of ALS. The drug has been shown to have a variety of biochemical and physiological effects, and has been the subject of extensive scientific research.
Mecanismo De Acción
The mechanism of action of 2-tert-butyl-4H-3,1-benzothiazine-4-thione involves the modulation of glutamate neurotransmission. Glutamate is an excitatory neurotransmitter that is involved in the pathogenesis of ALS and other neurological disorders. Riluzole inhibits the release of glutamate and enhances its uptake by astrocytes, which helps to reduce the excitotoxicity that is associated with these disorders.
Biochemical and Physiological Effects:
Riluzole has a variety of biochemical and physiological effects. It has been shown to modulate ion channels, including voltage-gated sodium and potassium channels, which may contribute to its neuroprotective properties. Riluzole has also been shown to have anti-inflammatory and antioxidant effects, which may help to reduce oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Riluzole has several advantages for lab experiments. It is a well-established drug with a known mechanism of action and synthesis method. It has been extensively studied in animal models and clinical trials, which provides a wealth of data for researchers. However, 2-tert-butyl-4H-3,1-benzothiazine-4-thione also has some limitations for lab experiments. It has a relatively short half-life, which may make it difficult to maintain therapeutic levels in animal models. It also has a narrow therapeutic window, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 2-tert-butyl-4H-3,1-benzothiazine-4-thione. One area of research is the development of new formulations of the drug that can improve its pharmacokinetic properties and increase its efficacy. Another area of research is the identification of new targets for 2-tert-butyl-4H-3,1-benzothiazine-4-thione, which may expand its therapeutic applications beyond neurological disorders. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of 2-tert-butyl-4H-3,1-benzothiazine-4-thione in other neurological disorders.
In conclusion, 2-tert-butyl-4H-3,1-benzothiazine-4-thione is a well-established drug that has been extensively studied for its neuroprotective properties. It has a known mechanism of action and synthesis method, and has been shown to have a variety of biochemical and physiological effects. While it has some limitations for lab experiments, it remains a valuable tool for researchers studying neurological disorders. There are several future directions for the study of 2-tert-butyl-4H-3,1-benzothiazine-4-thione, including the development of new formulations and the identification of new targets for the drug.
Métodos De Síntesis
The synthesis of 2-tert-butyl-4H-3,1-benzothiazine-4-thione involves the reaction of 2-aminobenzothiazole with acetyl chloride, followed by reaction with tert-butylamine. The resulting compound is then treated with hydrogen sulfide to yield 2-tert-butyl-4H-3,1-benzothiazine-4-thione. The synthesis method has been well-established and is widely used in the pharmaceutical industry.
Aplicaciones Científicas De Investigación
Riluzole has been the subject of extensive scientific research due to its neuroprotective properties. It has been shown to modulate glutamate neurotransmission, which is involved in the pathogenesis of ALS and other neurological disorders. Riluzole has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Propiedades
Fórmula molecular |
C12H13NS2 |
|---|---|
Peso molecular |
235.4 g/mol |
Nombre IUPAC |
2-tert-butyl-3,1-benzothiazine-4-thione |
InChI |
InChI=1S/C12H13NS2/c1-12(2,3)11-13-9-7-5-4-6-8(9)10(14)15-11/h4-7H,1-3H3 |
Clave InChI |
HIULOJQBUOHMHN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC2=CC=CC=C2C(=S)S1 |
SMILES canónico |
CC(C)(C)C1=NC2=CC=CC=C2C(=S)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6,8-Dichloro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293158.png)
![4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B293159.png)
![N-(4-Chlorophenyl)-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293161.png)
![N-Phenyl-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293162.png)
![5-(4-fluorobenzyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293165.png)
![10-{[4-(4-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-10H-phenothiazine](/img/structure/B293167.png)

![1-[(3,4-Diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8-yl)sulfanyl]acetone](/img/structure/B293176.png)
![3,4-diphenyl-7-[(3-pyridinylmethylene)amino]pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one](/img/structure/B293177.png)
![3,4-diphenyl-7-[3-(trifluoromethyl)phenyl]pyrimido[4',5':4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione](/img/structure/B293178.png)
![3,4,7-triphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione](/img/structure/B293179.png)
![2-[(5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B293180.png)